1-Hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate is an organic compound with the molecular formula C19H20O4 and a molecular weight of 312.37 g/mol . This compound is characterized by the presence of a hydroxypropan-2-yl group and a benzoylphenyl propanoate moiety. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate typically involves the esterification of 2-(3-benzoylphenyl)propanoic acid with 1-hydroxypropan-2-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality product suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of 2-(3-benzoylphenyl)propanoic acid.
Reduction: Formation of 1-hydroxypropan-2-yl 2-(3-benzylphenyl)propanoate.
Substitution: Formation of corresponding amides or esters.
Scientific Research Applications
1-Hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, while the benzoylphenyl moiety can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
- 1-Hydroxypropan-2-yl 2-(4-benzoylphenyl)propanoate
- 1-Hydroxypropan-2-yl 2-(2-benzoylphenyl)propanoate
- 1-Hydroxypropan-2-yl 2-(3-methylbenzoyl)propanoate
Uniqueness: 1-Hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate is unique due to the specific positioning of the benzoyl group on the phenyl ring, which can influence its reactivity and interactions with biological molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-13(12-20)23-19(22)14(2)16-9-6-10-17(11-16)18(21)15-7-4-3-5-8-15/h3-11,13-14,20H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNTXLVRERRBDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OC(=O)C(C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.